5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

PDHK1 Inhibition Cancer Metabolism Kinase Selectivity

The compound 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine (CAS 1261221-65-1, MW 306.32 g/mol) is a small-molecule heterocyclic agent classified as a benzimidazole and imidazopyridine derivative. It is reported as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a metabolic regulator implicated in cancer.

Molecular Formula C16H14N6O
Molecular Weight 306.32 g/mol
Cat. No. B13847436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine
Molecular FormulaC16H14N6O
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)N4C=CN=C4)N
InChIInChI=1S/C16H14N6O/c1-23-11-2-3-13-14(7-11)21-16(20-13)12-6-10(8-19-15(12)17)22-5-4-18-9-22/h2-9H,1H3,(H2,17,19)(H,20,21)
InChIKeyZCMBIMWGPALVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine for PDHK1-Targeted Research


The compound 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine (CAS 1261221-65-1, MW 306.32 g/mol) is a small-molecule heterocyclic agent classified as a benzimidazole and imidazopyridine derivative . It is reported as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a metabolic regulator implicated in cancer [1]. Originally disclosed by Merck Patent GmbH, this compound is a patented research molecule intended for oncology and metabolic disease studies [2].

Critical Differentiation Parameters for 5-Imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine in PDHK1 Assays


In-class PDHK1 inhibitors such as AZD7545 or TM-1 cannot be generically interchanged with this compound due to distinct structural topology: a unique 5-imidazol-1-yl substitution on a pyridin-2-amine scaffold fused to a 6-methoxy-benzimidazole moiety . While AZD7545 achieves selectivity via a different binding mode, the specific substitution pattern of this compound dictates its potency and isoform selectivity profile [1]. Substituting a close analog without the imidazole linker or the 6-methoxy group risks loss of on-target engagement and altered pharmacokinetics, directly impacting assay reproducibility and therapeutic model outcomes.

Quantitative Evidence for 5-Imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine to Support Scientific Selection


PDHK1 Inhibitory Potency and Isoform Selectivity vs. Reference Inhibitors

While exact IC50 values for this compound are not publicly disclosed in open-access databases, the compound is classified by the Therapeutic Target Database (TTD) as an inhibitor of PDHK1, a target central to cancer metabolism [1]. For procurement context, a closely related comparator, TM-1 (a PDHK1/2 inhibitor), exhibits IC50 values of 2.97 μM (PDHK1) and 5.2 μM (PDHK2), while the reference inhibitor AZD7545 shows IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2) [2][3]. Class-level inference suggests that the compound's unique imidazole-benzimidazole scaffold likely confers a distinct selectivity window compared to these comparators, based on SAR trends described in the Merck patent CA-2994027-A1 [4].

PDHK1 Inhibition Cancer Metabolism Kinase Selectivity

Structural Differentiation from Generic PDHK1 Chemotypes by Heterocyclic Fusion

A critical structural differentiator is the 6-methoxy-1H-benzimidazole moiety, which replaces the simpler phenyl or pyridine rings seen in many PDHK1 inhibitors. Comparators such as AZD7545 rely on a pyridine-sulfonamide core, while TM-1 is a much simpler phenyl derivative [1][2]. The IUPAC name 5-(1H-imidazol-1-yl)-3-(6-methoxy-1H-benzo[d]imidazol-2-yl)pyridin-2-amine (C16H14N6O, MW 306.32) explicitly confirms a fused heterocyclic system that provides a distinct hydrogen-bonding network and steric profile . In patent CA-2994027-A1, this scaffold family is associated with enhanced metabolic stability and target residency, though specific pharmacokinetic values for this exact compound are unavailable publicly [3].

Molecular Topology PDHK1 Inhibitor Selectivity Chemical Procurement

Patent-Backed Therapeutic Indication Profile vs. Undifferentiated Screening Hits

Unlike many commercial PDHK1 screening compounds, this molecule is explicitly linked to a pharmaceutical pipeline for metastatic cancer and solid tumors, as documented in the Therapeutic Target Database [1]. The parent patent, assigned to Merck Patent GmbH, covers its use specifically for PDHK-mediated diseases like cancer [2]. This contrasts with generic PDHK1 inhibitors like dichloroacetate (DCA) or Nov3r, which lack a focused therapeutic patent estate and may have off-target effects that limit their utility in target validation studies [3].

Oncology Drug Discovery Intellectual Property PDHK1

Optimized Application Scenarios for 5-Imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine in PDHK1 Research


Cancer Metabolism Studies Requiring Selective PDHK1 Inhibition

In glycolytic tumor models (e.g., PTEN-deficient cancers), this compound is applicable as a PDHK1 inhibitor to assess metabolic rewiring. Its predicted selectivity profile, inferred from the Merck patent series, makes it a candidate for comparing PDHK1-dependent vs. PDHK2-dependent effects when benchmarked against dual inhibitors like TM-1 [1][2].

Structure-Activity Relationship (SAR) Campaigns on Benzimidazole Scaffolds

This compound serves as a key reference molecule for medicinal chemistry programs exploring the 6-methoxy-benzimidazole moiety. Its distinct topology from AZD7545 and other clinical candidates provides a unique starting point for designing isoform-selective PDHK1 inhibitors [3].

Target Validation Studies in Oncology Drug Discovery

Due to its explicit annotation as a patented oncology agent from a major pharmaceutical company, this compound is suited for target validation experiments where the use of a well-documented, patent-protected inhibitor adds credibility to PDHK1 dependency studies in solid tumor models [4].

Comparative Biochemical Assays for PDHK Isoform Profiling

When establishing a PDHK panel assay, this compound is used alongside standard inhibitors like AZD7545 (potent PDHK1/2) and DCA (pan-PDHK) to map selectivity profiles. Although its public IC50 data is missing, its structural class predicts a distinct selectivity window that warrants experimental investigation [5].

Quote Request

Request a Quote for 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.